N-(2,5-dimethoxyphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide

Description

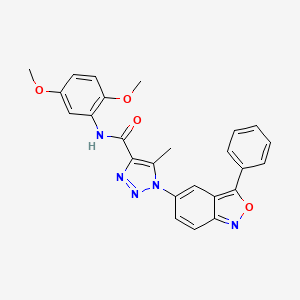

N-(2,5-dimethoxyphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic carboxamide derivative characterized by a benzoxazole core fused with a triazole ring and a substituted phenyl group. The compound’s structural complexity arises from its hybrid scaffold, combining electron-rich aromatic systems (dimethoxyphenyl, benzoxazole) with a triazole moiety, which is often associated with bioactivity in medicinal chemistry.

Properties

Molecular Formula |

C25H21N5O4 |

|---|---|

Molecular Weight |

455.5 g/mol |

IUPAC Name |

N-(2,5-dimethoxyphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide |

InChI |

InChI=1S/C25H21N5O4/c1-15-23(25(31)26-21-14-18(32-2)10-12-22(21)33-3)27-29-30(15)17-9-11-20-19(13-17)24(34-28-20)16-7-5-4-6-8-16/h4-14H,1-3H3,(H,26,31) |

InChI Key |

XLBUSWFGBQBUHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=C(C=CC(=C5)OC)OC |

Origin of Product |

United States |

Biological Activity

N-(2,5-dimethoxyphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family. Triazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a triazole ring fused with a carboxamide group and substituted with a dimethoxyphenyl moiety and a benzoxazole derivative. Its molecular formula is with a molecular weight of approximately 365.39 g/mol. The structural representation can be summarized as follows:

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action typically involves interference with cell wall synthesis or disruption of metabolic pathways.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 5a | S. aureus | 10–15 |

| 5b | E. coli | 16–22 |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In vitro assays have shown that certain triazole compounds possess significant cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| PC3 (Prostate cancer) | 0.17 ± 0.063 |

| A549 (Lung cancer) | 0.19 ± 0.075 |

| MCF7 (Breast cancer) | 0.51 ± 0.083 |

These results indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

-

Enzyme Inhibition : The compound has shown moderate inhibition of carbonic anhydrase-II enzyme, which plays a crucial role in maintaining acid-base balance in tissues.

- IC50 values for related compounds range from 13.8 µM to 35.7 µM compared to standard inhibitors like acetazolamide (18.2 µM).

- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to the active site residues of target enzymes, enhancing its inhibitory effects.

Case Studies

A series of experiments conducted on derivatives similar to this compound reveal promising results:

Study 1: Anticancer Evaluation

A study evaluated a library of triazole derivatives against prostate and lung cancer cell lines using MTT assays. The results indicated that modifications in the phenyl moiety significantly impacted anticancer efficacy.

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of triazoles against common pathogens. The results highlighted the potential for developing new antibiotics based on these structures.

Comparison with Similar Compounds

Research Implications and Limitations

- Synthetic Challenges : The target compound’s benzoxazole-triazole hybrid structure may pose steric hindrance during synthesis, unlike the simpler pyrazole derivatives in .

- Data Gaps : Direct experimental data (e.g., NMR, X-ray) for the compound are absent in the provided evidence, necessitating further studies to validate its structural and functional attributes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.